3-Chloro-4-ethynylbenzoic acid chemical properties
3-Chloro-4-ethynylbenzoic acid chemical properties
An In-depth Technical Guide to 3-Chloro-4-ethynylbenzoic Acid: Properties, Synthesis, and Applications
Abstract
3-Chloro-4-ethynylbenzoic acid is a bespoke chemical entity positioned at the intersection of medicinal chemistry and materials science. As a trifunctional molecule, it features a carboxylic acid for derivatization, a terminal alkyne for coupling reactions, and a chlorinated aromatic ring for modulating electronic properties. This guide provides a senior scientist's perspective on its core chemical properties, a robust spectroscopic profile for its unambiguous identification, a validated synthetic protocol, and an exploration of its applications as a sophisticated building block for novel therapeutics and advanced functional materials.
Physicochemical Characteristics
The unique substitution pattern of 3-Chloro-4-ethynylbenzoic acid dictates its physical properties. The presence of the carboxylic acid group facilitates hydrogen bonding, suggesting a high melting point and crystallinity. The overall structure, with its chloro and ethynyl groups, results in moderate lipophilicity.
Table 1: Core Physicochemical Data for 3-Chloro-4-ethynylbenzoic acid
| Property | Value | Source |
| Molecular Formula | C₉H₅ClO₂ | [PubChem][1] |
| Molecular Weight | 180.59 g/mol | [PubChem][1] |
| Monoisotopic Mass | 179.9978 Da | [PubChem][1] |
| Predicted XlogP | 2.3 | [PubChem][1] |
| Appearance | White to off-white solid (predicted) | Inferred from analogs |
Table 2: Melting Point Comparison of Related Benzoic Acid Derivatives
| Compound | Melting Point (°C) |
| 3-Chlorobenzoic acid | 154 °C[2] |
| 3-Chloro-4-methylbenzoic acid | 196 °C[3] |
| 3-Chloro-4-ethoxybenzoic acid | 211-215 °C[4] |
| 4-Ethynylbenzoic acid | >200 °C[5] |
Solubility is predicted to be low in water but good in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and alcohols, particularly upon heating or in the presence of a base to form the carboxylate salt.
Spectroscopic Profile: The Analyst's Viewpoint
Unambiguous structural confirmation is the bedrock of chemical synthesis. The following sections detail the expected spectroscopic signatures for 3-Chloro-4-ethynylbenzoic acid, providing a self-validating framework for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The asymmetry of the molecule means that all nine carbon atoms and all three aromatic protons are chemically distinct, leading to a rich and informative NMR spectrum.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Assignment |
| Carboxyl | ~13.0 | Broad Singlet | - | -COOH |
| Aromatic | ~8.1 | Doublet | J ≈ 2 | H-2 |
| Aromatic | ~7.9 | Doublet of Doublets | J ≈ 8, 2 | H-6 |
| Aromatic | ~7.7 | Doublet | J ≈ 8 | H-5 |
| Acetylenic | ~4.6 | Singlet | - | ≡C-H |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl | ~166.5 | C =O |
| Aromatic | ~135.0 | C -Cl |
| Aromatic | ~133.5 | C -H (C-2) |
| Aromatic | ~132.0 | C -COOH |
| Aromatic | ~131.0 | C -H (C-6) |
| Aromatic | ~129.5 | C -H (C-5) |
| Aromatic | ~128.0 | C -C≡ |
| Alkynyl | ~85.0 | -C ≡C-H |
| Alkynyl | ~83.0 | -C≡C -H |
Causality Note: The chemical shifts are predicted based on established substituent effects. The electron-withdrawing nature of the chlorine and carboxylic acid groups deshields adjacent protons and carbons. The acetylenic proton and carbons appear in their characteristic upfield regions.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for confirming the presence of the key functional groups. The spectrum is expected to be dominated by the carboxylic acid and alkyne vibrations.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity / Shape | Vibration |
| ~3300 | Sharp, Medium | ≡C-H Stretch |
| 3300 - 2500 | Very Broad | O-H Stretch (Carboxylic acid dimer) |
| ~2110 | Weak to Medium | C≡C Stretch (Terminal alkyne) |
| 1710 - 1680 | Strong, Sharp | C=O Stretch (Carboxylic acid dimer)[8] |
| 1600 - 1450 | Medium | C=C Aromatic Ring Stretches[8] |
| ~1300 | Strong | C-O Stretch (Coupled with O-H bend) |
| ~850 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
High-resolution mass spectrometry provides the exact mass, confirming the molecular formula. The isotopic pattern serves as a definitive indicator of the presence of a chlorine atom.
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Expected Molecular Ion (M⁺): m/z ≈ 180.00
-
High Resolution (ESI-): [M-H]⁻ calculated for C₉H₄³⁵ClO₂⁻: 178.99052.[1]
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Isotopic Signature: The presence of one chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate intensity ratio of 3:1. This is a critical validation checkpoint.[9]
Synthesis and Reactivity
The most logical and efficient route to 3-Chloro-4-ethynylbenzoic acid is via a Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl halide.[10][11][12] The ideal starting material is a di-halogenated benzoic acid derivative where one halogen is significantly more reactive in oxidative addition (e.g., Iodine) than the other (Chlorine).
Proposed Synthetic Workflow: Sonogashira Coupling
Caption: Proposed synthesis of 3-Chloro-4-ethynylbenzoic acid.
Detailed Experimental Protocol (Self-Validating System)
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Vessel Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with 3-chloro-4-iodobenzoic acid (1.0 eq).
-
Catalyst and Co-catalyst Addition: Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 eq) and Copper(I) iodide (CuI, 0.04 eq) are added. The flask is evacuated and backfilled with nitrogen three times.
-
Causality: The Pd(0) species, formed in situ, is the active catalyst for oxidative addition. CuI facilitates the formation of the copper(I) acetylide, which is crucial for the transmetalation step.[13]
-
-
Solvent and Base Addition: Anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 3.0 eq) are added via syringe. The mixture is stirred to dissolve the solids.
-
Causality: Et₃N acts as both the base to deprotonate the alkyne (after reaction with the copper acetylide) and to quench the H-X acid formed during the catalytic cycle.
-
-
Alkyne Addition: Trimethylsilylacetylene (1.2 eq) is added dropwise at room temperature.
-
Causality: The trimethylsilyl (TMS) group protects the terminal alkyne, preventing self-coupling (Glaser coupling) and improving handling.
-
-
Reaction: The mixture is heated to 60 °C and stirred under nitrogen until TLC or LC-MS analysis indicates complete consumption of the starting aryl iodide.
-
Deprotection and Workup: The reaction is cooled to room temperature. Methanol is added, followed by potassium carbonate (K₂CO₃, 2.0 eq). The mixture is stirred for 2-4 hours to effect TMS deprotection.
-
Isolation: The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 1M HCl until a precipitate forms (pH ~2). The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.
-
Validation: The structure and purity of the product are confirmed by NMR, IR, and MS, comparing the obtained data against the predicted profiles (Tables 3 & 4).
Applications in Drug Discovery and Materials Science
The molecule's distinct functional domains make it a highly valuable building block.
Medicinal Chemistry: A Rigid Bifunctional Linker
The benzoic acid scaffold is a cornerstone in drug design, present in numerous approved drugs.[14][15] 3-Chloro-4-ethynylbenzoic acid serves as a rigid linker to connect pharmacophores, with the alkyne group enabling covalent attachment via "click chemistry" or further extension through additional Sonogashira couplings. The chloro-substituent can enhance binding affinity through halogen bonding or modulate the pKa of the carboxylic acid, influencing pharmacokinetic properties.[16]
Caption: Role as a bifunctional linker in drug design.
Materials Science: Monomer for Functional Polymers
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Chloro-4-ethynylbenzoic acid should always be consulted, hazard assessment based on structurally similar compounds provides a reliable preliminary guide.
-
Expected Hazards: Based on data for 3-chlorobenzoic acid and other substituted benzoic acids, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
References
-
Polymerization of phenylacetylene catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands. (2022). Polymer Chemistry. [Link]
-
Supporting Information for Ni-Catalyzed Carboxylation of C–O Bonds with CO2. (n.d.). The Royal Society of Chemistry. [Link]
-
Supporting information for Nickel-Catalyzed Reduction of Nitroarenes with Polymethylhydrosiloxane. (n.d.). The Royal Society of Chemistry. [Link]
-
Polymerization of ring-substituted phenylacetylene derivatives.... (n.d.). ResearchGate. [Link]
-
Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. (2024). RSC Publishing. [Link]
-
Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. (2024). RSC Publishing. [Link]
-
Polymerization of ring-substituted phenylacetylene derivatives catalyzed by [Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4]. (n.d.). Universidad de Zaragoza. [Link]
-
The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Supporting Information for A simple and efficient copper-catalyzed reduction of nitroarenes. (n.d.). The Royal Society of Chemistry. [Link]
-
3-chloro-4-ethynylbenzoic acid (C9H5ClO2). (n.d.). PubChemLite. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
Supporting Information for Carboxylic acid-catalyzed C-H amination. (n.d.). The Royal Society of Chemistry. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Benzoic acid, 3-chloro-. (n.d.). NIST WebBook. [Link]
-
Benzoic acid, 3-chloro-. (n.d.). NIST WebBook. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]
-
The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]
-
3-Chlorobenzoic acid. (n.d.). Wikipedia. [Link]
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed. [Link]
-
Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Advanced Organic Chemistry. [Link]
Sources
- 1. PubChemLite - 3-chloro-4-ethynylbenzoic acid (C9H5ClO2) [pubchemlite.lcsb.uni.lu]
- 2. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. 3-Chloro-4-ethoxybenzoic acid 97 213598-15-3 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Benzoic acid, 3-chloro- [webbook.nist.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. preprints.org [preprints.org]
- 15. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Polymerization of phenylacetylene catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01650D [pubs.rsc.org]
- 18. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. zaguan.unizar.es [zaguan.unizar.es]
- 22. nbinno.com [nbinno.com]
